Zolpidem Carboxylic Acid
概要
説明
Zolpidem Phenyl-4-carboxylic acid is the major urinary metabolite of zolpidem, accounting for 51% of an administered dose . It can be found in urine for 2-3 days following ingestion of a single therapeutic dose of zolpidem .
Synthesis Analysis
An improved and scalable synthesis of zolpidem was developed via a CuI/BINOL-mediated tandem reaction of imine and alkyne . The procedure involves a two-step sequence: imine formation and subsequent tandem reaction between an imine and propiolamide in the presence of CuI/BINOL . Zolpidem was efficiently prepared in a 54% isolated yield .
Chemical Reactions Analysis
Zolpidem is extensively metabolized in vivo to Zolpidem 4-phenyl carboxylic acid (ZCA), which is a major metabolite . The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation .
科学的研究の応用
- Sleep Disorders : ZCA is formed in the liver during zolpidem metabolism. It contributes to the sedative and hypnotic effects of zolpidem, making it effective in treating insomnia .
- Short Half-Life : ZCA has a short half-life, which can make its detection challenging in urine samples. However, its inclusion in analytical methods extends the detection window beyond that of zolpidem alone .
Forensic Toxicology and Medication Monitoring
ZCA plays a crucial role in forensic toxicology and monitoring zolpidem usage:
- Urine Testing : ZCA is more prevalent in urine than zolpidem itself. Monitoring ZCA levels may enhance the accuracy of detecting zolpidem use, especially in chronic pain patients .
- Gender Differences : Despite FDA recommendations for lower dosing in females, both men and women predominantly receive 10 mg/day or 12.5 mg/day of Ambien CR®. Females exhibit higher ZCA levels, but zolpidem levels remain similar between genders .
Organic Synthesis and Nanomaterials
Beyond its clinical applications, ZCA has potential in organic synthesis and nanomaterials:
- Nanoparticles : ZCA-modified nanoparticles, such as tin (II) tungstate, show promise as photocatalysts and sensors. These nanoparticles can be synthesized via chemical precipitation reactions and optimized for desired morphologies .
Surface Modification and Nanotechnology
ZCA’s chemical properties make it useful for surface modification and nanotechnology:
- Surface Functionalization : ZCA can modify the surfaces of metallic nanoparticles, carbon nanotubes, and graphene. Its polar nature and reactivity allow for tailored functionalization .
- Medical and Pharmaceutical Applications : ZCA-modified nanomaterials may find applications in drug delivery, diagnostics, and tissue engineering .
Sheng Feng, Oneka T Cummings, Gregory McIntire. “Zolpidem and Zolpidem Carboxylic Acid Results from Medication Monitoring.” Journal of Analytical Toxicology, Volume 42, Issue 7, September 2018, Pages 491–495. DOI: 10.1093/jat/bky033 “Applications of Carboxylic Acids in Organic Synthesis … - IntechOpen.” IntechOpen, 15 Mar. 2018. Link “Rapid photodegradation and detection of zolpidem over.” Environmental Science and Pollution Research, 2020. Link “Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated …”. Molecules, 25(14), 3161. Link
作用機序
Target of Action
Zolpidem Carboxylic Acid is a major metabolite of Zolpidem . Zolpidem primarily targets the GABA A receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, and their activation leads to increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability .
Mode of Action
Zolpidem enhances the activity of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA), via selective agonism at the benzodiazepine-1 (BZ 1) receptor . This interaction results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability . This leads to sedative and hypnotic effects, which are beneficial in the treatment of insomnia .
Biochemical Pathways
The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation, with the major metabolite being the zolpidem phenyl-4-carboxylic acid (ZCA) compound . The metabolism of zolpidem to ZCA extends the detection window of zolpidem beyond the 8–12 hours of detection for zolpidem .
Pharmacokinetics
Zolpidem has a quick onset of action of approximately 15 minutes with an equally short half-life of 1.4–4.5 hours . The short half-life coupled with the low levels of unchanged drug excreted can make detection in urine difficult . The presence of zca in urine can be much more prevalent, with positive rates as high as 50% of patient samples reviewed .
Result of Action
The molecular and cellular effects of Zolpidem’s action include decreased time to fall asleep (sleep latency), increased duration of sleep, and decreased number of awakenings during sleep in patients with temporary (transient) insomnia . In addition, Zolpidem improves sleep quality in patients suffering from chronic insomnia and can show mild muscle relaxant properties .
Action Environment
The action, efficacy, and stability of Zolpidem can be influenced by various environmental factors. For instance, the Food and Drug Administration has pointed out that female dosing should be half that given to males . Furthermore, the positivity from ZCA results is significantly higher than reported earlier, suggesting that monitoring ZCA may result in even higher levels of positivity .
Safety and Hazards
将来の方向性
An efficient microwave-assisted three-step synthesis of zolpidem and its fluorinated analogues has been developed . This procedure is expected to help produce a lab-scale quantity of zolpidem and its fluorinated derivatives, as well as zolpidem tartrate salt, with suitable fine-particle size for further biological experimentation .
特性
IUPAC Name |
4-[3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-4-9-16-20-18(13-5-7-14(8-6-13)19(24)25)15(22(16)11-12)10-17(23)21(2)3/h4-9,11H,10H2,1-3H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELZONDEFBLTSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC(=O)N(C)C)C3=CC=C(C=C3)C(=O)O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148941 | |
Record name | Zolpidem carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109461-65-6 | |
Record name | Zolpidem carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zolpidem carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOLPIDEM CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGV9R9660K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。